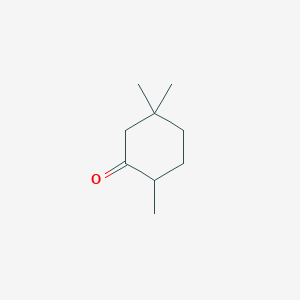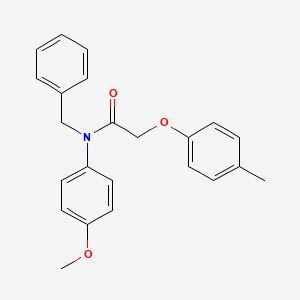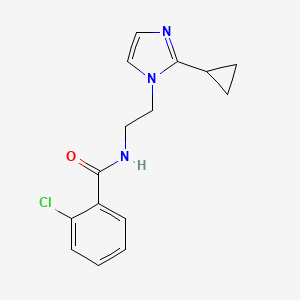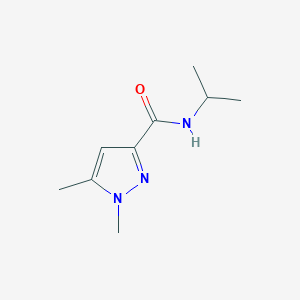
2-(Methylthio)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylthio)-5-(trifluoromethyl)pyridine” is likely a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The introduction of the trifluoromethyl group and the methylthio group can significantly alter the properties of the molecule .
Synthesis Analysis
While specific synthesis methods for “2-(Methylthio)-5-(trifluoromethyl)pyridine” are not available, trifluoromethyl groups have been introduced into organic motifs using various methods . One such method involves the use of catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “2-(Methylthio)-5-(trifluoromethyl)pyridine” would consist of a pyridine ring with a trifluoromethyl group (-CF3) and a methylthio group (-SCH3) attached. The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “2-(Methylthio)-5-(trifluoromethyl)pyridine” would depend on the reagents and conditions used. Pyridine derivatives can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylthio)-5-(trifluoromethyl)pyridine” would depend on its exact structure. Trifluoromethylated compounds are generally characterized by high stability, strong electron-withdrawing capacity, and lipophilicity .Applications De Recherche Scientifique
Pharmaceutical Intermediate
“2-(Methylthio)-5-(trifluoromethyl)pyridine” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it is used to produce would depend on the reactions it undergoes.
Trifluoromethylation Reactions
This compound can be used in trifluoromethylation reactions . Trifluoromethyl groups are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
Construction of C–CF3 Bonds
The compound can be used in the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons . This is a key process in the synthesis of many organic compounds.
Synthesis of α-Trifluoromethylstyrenes
“2-(Methylthio)-5-(trifluoromethyl)pyridine” could potentially be used in the synthesis of α-trifluoromethylstyrenes . These derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
C–F Bond Activation
The compound could be used in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
Construction of Cycloalkanes and Cycloalkenes
Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups . “2-(Methylthio)-5-(trifluoromethyl)pyridine” could potentially be used in these reactions.
Mécanisme D'action
Target of Action
It’s known that similar compounds play a significant role in various types of tumors by targeting fgfrs .
Mode of Action
It’s known that similar compounds undergo protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation . This process involves the removal of the boron moiety from the compound .
Biochemical Pathways
Similar compounds are known to affect the fgfr signaling pathway, which plays an essential role in various types of tumors .
Result of Action
Similar compounds are known to have potent activities against fgfr1 .
Safety and Hazards
Propriétés
IUPAC Name |
2-methylsulfanyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NS/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQHFLFXMBDPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)


![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)


![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)


![3-(2-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2607048.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-ethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2607049.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607053.png)
![N1-(4-[Amino(Hydroxyimino)Methyl]Phenyl)Acetamide](/img/structure/B2607055.png)